D-sorbose - 3615-56-3

D-sorbose

Catalog Number: EVT-308769
CAS Number: 3615-56-3
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

D-sorbose is a naturally occurring rare sugar, a monosaccharide ketohexose isomer of D-fructose. [] It is found in small quantities in nature, with commercial production achieved using microbial enzymes. [] D-sorbose plays a significant role in scientific research due to its unique properties and potential applications in various fields.

Source and Classification

D-sorbose is classified under the category of sugars, specifically as a ketohexose. It is commonly derived from the fermentation of D-glucose or D-sorbitol by specific strains of bacteria, notably Gluconobacter oxydans and Pseudomonas species. These microorganisms utilize metabolic pathways to convert carbohydrates into D-sorbose with varying efficiencies depending on the substrate and conditions used in the fermentation process .

Synthesis Analysis

Methods

D-sorbose can be synthesized through several methods, primarily involving microbial fermentation. The most notable methods include:

  1. Fermentation of D-Glucose: This method involves the hydrogenation of D-glucose to form D-sorbitol, which is then converted to D-sorbose through dehydrogenation using Gluconobacter oxydans. This process can yield high concentrations of D-sorbose but may face challenges such as substrate inhibition at high concentrations .
  2. Direct Fermentation from Carbohydrates: Certain bacteria, such as Pseudomonas chicory, can directly convert carbohydrates like D-galactitol and D-tagatose into D-sorbose. This method has been optimized for higher yields and reduced processing times .
  3. Recombinant Microbial Systems: Recent advancements have seen the use of genetically engineered strains of Escherichia coli that express specific enzymes capable of synthesizing D-sorbose from simpler sugars like glucose and glyceraldehyde through engineered metabolic pathways .

Technical Details

The fermentation process typically requires controlled conditions such as temperature, pH, and substrate concentration to optimize yield. For instance, using mutant strains of Gluconobacter oxydans has been shown to enhance productivity significantly by overcoming substrate inhibition .

Molecular Structure Analysis

Structure

D-sorbose has the molecular formula C6H12O6C_6H_{12}O_6 and features a ketone group at the second carbon atom in its structure. Its structural representation can be depicted as follows:

HOCH2C O C OH CH 2OH CH 2OH \text{HOCH}_2\text{C O C OH CH 2OH CH 2OH }

This structure indicates that it is an aldohexose with a characteristic ketone functional group.

Data

  • Molecular Weight: 180.16 g/mol
  • Melting Point: Approximately 102 °C (216 °F)
  • Solubility: Highly soluble in water due to its multiple hydroxyl groups.
Chemical Reactions Analysis

Reactions

D-sorbose participates in various chemical reactions typical of monosaccharides, including:

  1. Reduction Reactions: D-sorbose can be reduced to form sorbitol through the action of reducing agents like sodium borohydride.
  2. Oxidation Reactions: It can also undergo oxidation to produce sorbose acid.
  3. Isomerization: Under specific conditions, it can convert to other sugars such as L-sorbose or L-psicose through enzymatic pathways.

Technical Details

The conversion processes often require specific enzymes (e.g., dehydrogenases) that facilitate these transformations under mild conditions, making them suitable for industrial applications .

Mechanism of Action

The mechanism by which D-sorbose exerts its effects primarily revolves around its role as a precursor in biochemical pathways. For instance, it is involved in the synthesis of vitamin C via a series of enzymatic reactions where it acts as an intermediate substrate.

Process and Data

In the biosynthetic pathway for vitamin C:

  • Conversion Steps: D-sorbose undergoes several transformations involving oxidation and rearrangement reactions catalyzed by specific enzymes.
  • Yield Data: The efficiency of these conversions can vary widely based on enzyme availability and reaction conditions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Odorless.
  • Taste: Sweet taste characteristic of sugars.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme heat or acidic environments.
  • Reactivity: Reacts with oxidizing agents; forms complexes with metals due to its hydroxyl groups.

Relevant analyses have shown that its solubility and reactivity make it suitable for various applications in food chemistry and pharmaceuticals .

Applications

D-sorbose has several scientific uses:

  1. Vitamin C Production: It serves as a crucial intermediate in the industrial synthesis of vitamin C (ascorbic acid), where high yields are necessary for economic viability.
  2. Food Industry: Utilized as a sweetener due to its sweetness profile while having lower caloric content compared to sucrose.
  3. Research Applications: Employed in studies related to carbohydrate metabolism and enzymatic activity due to its unique structural properties.
Introduction to D-Sorbose

Definition and Chemical Classification of D-Sorbose as a Rare Sugar

D-Sorbose (C₆H₁₂O₆, IUPAC name: (3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one) is a ketohexose monosaccharide classified within the rare sugar family—defined as monosaccharides with limited natural distribution and low abundance in biological systems [6] [9]. Its molecular structure features a ketone group at the C2 position (ketose) and five hydroxyl groups, with chiral centers at C3, C4, and C5 determining its D-configuration. This stereochemistry distinguishes it from the industrially prominent enantiomer L-sorbose, which is integral to vitamin C synthesis [1] [8]. D-Sorbose exhibits approximately 60–75% of the sweetness intensity of sucrose, dependent on concentration, and displays synergistic sweetness enhancement when blended with other sweeteners [7].

Physicochemical properties underpin its industrial behavior:

  • Melting Point: 165°C [1]
  • Solubility: Highly soluble in water (450 g/kg solution at 20°C; >600 g/kg at 80°C) [7]
  • Thermal Stability: Higher than fructose, making it suitable for food processing [8]
  • Optical Rotation: [α]²⁰D: +43.4° (α-pyranoid crystalline form) [7]

As a rare sugar, D-sorbose participates in Izumoring—a strategic biocatalytic network enabling interconversion among all hexoses. Its epimerization to D-tagatose is catalyzed by ketose 3-epimerases (KEases), linking it to broader rare sugar production platforms [9].

  • Table 1: Comparative Analysis of D-Sorbose and Select Rare Sugars
PropertyD-SorboseD-AlluloseL-Sorbose
Chemical ClassKetohexoseKetohexoseKetohexose
Natural AbundanceTraceTraceLow (biosynthetic)
Sweetness (vs. sucrose)60–75%70%Similar to sucrose
Key FunctionDisaccharidase inhibitionBlood glucose modulationVitamin C precursor
Primary Production RouteMicrobial epimerizationKEase catalysisAcetobacter oxidation

Historical Context of Discovery and Early Research

D-Sorbose research originated in late 19th-century investigations into sugar stereochemistry. In 1895, French chemist Gabriel Bertrand observed Acetobacter xylinum (now Komagataeibacter xylinus) oxidizing D-sorbitol to L-sorbose—a process later termed the Bertrand-Hudson reaction [6] [8]. This discovery marked the first documented enzymatic conversion of a sugar alcohol to a ketose, though the D-isomer remained uncharacterized until the mid-20th century. Early nomenclature ("sorbinose") reflected its isolation from Sorbus aucuparia (mountain ash) berries, though only L-sorbose was initially identified in these fruits [7].

The D-sorbose configuration was definitively established in the 1950s using polarimetry and X-ray crystallography, resolving ambiguities in Fischer-Tollens carbohydrate classifications. By the 1970s, catalytic hydrogenation experiments revealed its reduction to D-sorbitol, cementing its structural relationship to the sorbitol-sorbose biochemical axis [8]. A significant research pivot occurred in 2014, when studies demonstrated D-sorbose’s potent inhibition of intestinal disaccharidases—unlocking its potential as a functional sweetener for metabolic health [5].

  • Table 2: Key Milestones in D-Sorbose Research
YearMilestoneSignificance
1895Bertrand identifies L-sorbose from A. xylinumFirst biotransformation of sorbitol to sorbose
1950sConfigurational assignment of D-sorboseStereochemical distinction from L-enantiomer
1970sHydrogenation to D-sorbitol confirmedEstablished redox relationship
2014Disaccharidase inhibition demonstrated in ratsProposed mechanism for glycemic control
2024Bacillus licheniformis whole-cell biocatalystsHigh-yield sorbose synthesis (>13 g/L)

Natural Occurrence vs. Synthetic Production Pathways

Natural Occurrence

D-Sorbose exists transiently in specific ecological niches but never accumulates substantially. Trace quantities occur in:

  • Fermented Cocoa Beans: As microbial metabolites during fermentation [6]
  • Sorbus spp. Fruits: <0.1% dry weight in mountain ash berries [7]
  • Metabolic Intermediates: In rare Lactobacillus strains utilizing sorbitol [7]

Its low natural abundance stems from rapid microbial catabolism. Bacteria expressing sorbitol-6-phosphate dehydrogenase convert it to fructose-6-phosphate, integrating it into glycolysis [7].

Synthetic Production

Industrial-scale D-sorbose relies on biocatalytic and chemoenzymatic routes:

  • Epimerization of D-Tagatose:Ketose 3-epimerases (KEases) from Pseudomonas cichorii or engineered thermophiles catalyze the C3 epimerization of D-tagatose to D-sorbose. Dorea sp. KEase achieves high activity (803 U/mg) but suffers thermal instability (55% activity loss at 60°C/30 min) [9].

  • Enzymatic Oxidation of D-Sorbitol:NAD⁺/NADP⁺-dependent D-sorbitol dehydrogenases (SLDHs) oxidize D-sorbitol to D-sorbose. Faunimonas pinastri SLDH (Fpsldh) exhibits a Kₘ of 7.51 mM and optimal activity at pH 8.0–10.0. Whole-cell biocatalysis using Bacillus licheniformis expressing Fpsldh yields 13.19 g/L D-sorbose within 33.6 hours without exogenous cofactors [2].

  • Chemoenzymatic Synthesis from O-Benzylglucose:A four-step process involving:

  • Meerwein-Ponndorf-Verley reduction to tetra-O-benzylsorbose
  • Hydrogenolysis to remove benzyl groupsYields crystalline D-sorbose but requires expensive catalysts [1].
  • Aldolase-Based Pathways:Recombinant Corynebacterium glutamicum expressing tagatose-1,6-diphosphate aldolase (TagA) and fructose-1-phosphatase (YqaB) converts glucose and L-glyceraldehyde to D-sorbose via dihydroxyacetone phosphate (DHAP). Fed-batch systems achieve 3.5 g/L yields [10].
  • Table 3: Natural Occurrence vs. Synthetic Production of D-Sorbose
AspectNatural OccurrenceSynthetic Production
AbundanceTrace (µg/kg in fruits)Industrial scale (tons/year)
Primary SourcesSorbus fruits, microbial metabolitesBioreactors, engineered bacteria
Key CatalystSpontaneous fermentationSLDH/KEase enzymes, hydrogenolysis
YieldNot quantifiable for extractionUp to 13.19 g/L in 33.6 h (whole-cell)
Economic ViabilityNonviable for isolationCost-effective via optimized fermentation

Advances in metabolic engineering and enzyme immobilization continue enhancing D-sorbose biosynthesis. For example, KEase thermal stability has been improved through structure-guided mutagenesis, while C. glutamicum chassis strains with deleted cgl0331 (alcohol dehydrogenase) minimize glycerol byproduct formation during fermentation [9] [10]. These innovations position D-sorbose for expanded applications in functional foods and pharmaceuticals.

Properties

CAS Number

3615-56-3

Product Name

D-sorbose

IUPAC Name

(3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m1/s1

InChI Key

BJHIKXHVCXFQLS-PYWDMBMJSA-N

SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Synonyms

D Sorbose
D-Sorbose
L Sorbose
L-Sorbose
Sorbose

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Isomeric SMILES

C([C@H]([C@@H]([C@H](C(=O)CO)O)O)O)O

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